6-(Dimethylamino)-2,4-dimethylpyridin-3-ol is a chemical compound characterized by its unique pyridine structure, which incorporates a dimethylamino group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through several methods involving the modification of pyridine derivatives. Its structural properties and reactivity have been explored in various studies, showcasing its utility as a building block in organic synthesis.
6-(Dimethylamino)-2,4-dimethylpyridin-3-ol belongs to the class of pyridine derivatives. Pyridines are aromatic heterocyclic compounds containing nitrogen, which influence their chemical behavior and interactions. This specific compound is classified as an alcohol due to the presence of the hydroxyl (-OH) group.
The synthesis of 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol can be achieved through several approaches:
The reaction mechanism usually involves nucleophilic substitution where the dimethylamine attacks the electrophilic carbon in the pyridine ring, followed by subsequent steps that lead to the formation of the hydroxyl group at the 3-position of the pyridine.
The molecular structure of 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol consists of a six-membered aromatic ring with:
6-(Dimethylamino)-2,4-dimethylpyridin-3-ol participates in various chemical reactions:
Reactions typically require careful control of temperature and pH to ensure optimal yields and minimize side reactions. Techniques such as thin-layer chromatography are often employed for monitoring reaction progress.
The mechanism of action for 6-(Dimethylamino)-2,4-dimethylpyridin-3-ol primarily revolves around its role as a nucleophile in various organic reactions:
Kinetic studies may reveal specific rate constants for these reactions under various conditions, providing insight into their efficiency and feasibility.
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity.
6-(Dimethylamino)-2,4-dimethylpyridin-3-ol has several scientific uses:
Pyridine derivatives have undergone transformative evolution in pharmaceutical development, transitioning from simple solvent applications to becoming privileged scaffolds in modern drug design. Early pyridine-containing compounds like the antihistamine tripelennamine (1940s) demonstrated the ring’s capacity for receptor interaction, while isoniazid (1952) highlighted its antitubercular potential [2]. The late 20th century saw engineered pyridine motifs in CNS agents, exemplified by rivastigmine (2000), where the dimethylaminopyridine moiety enhanced blood-brain barrier penetration and acetylcholinesterase inhibition [2]. Contemporary innovations include kinase inhibitors and antiviral agents, leveraging pyridine’s hydrogen-bonding capability and metabolic stability. This progression underscores pyridine’s versatility in addressing diverse therapeutic targets—from infectious diseases to neurodegeneration—while maintaining synthetic accessibility. The incorporation of dimethylamino groups, as seen in desvenlafaxine (2008), further optimized pharmacokinetics by modulating basicity and solubility [2].
6-(Dimethylamino)-2,4-dimethylpyridin-3-ol (CAS 627098-02-6) exhibits a multifaceted molecular architecture that defines its pharmacophoric utility. The compound features:
Table 1: Key Molecular Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C9H14N2O | [1] |
Molecular weight | 166.22 g/mol | [1] |
Calculated density | 1.1±0.1 g/cm³ | Computational [1] |
Boiling point | 370.4±42.0°C | Estimated [1] |
SMILES | CC1=CC(=NC(=C1O)C)N(C)C | [1] |
Table 2: Electronic and Steric Comparison to Analogues
Compound | pKa | LogP | Key Structural Difference |
---|---|---|---|
6-(Dimethylamino)-2,4-dimethylpyridin-3-ol | ~9.5 (est.) | ~1.2 | C3-OH, C2/C4-CH3 |
4-Dimethylaminopyridine (DMAP) | 9.6 | 1.34 | No C3-OH/C4-CH3 [10] |
2-Aminopyridine | 6.86 | 0.37 | Unsubstituted ring |
The C3-hydroxyl group enables dual functionality: it serves as a hydrogen-bond donor/acceptor and provides a site for prodrug derivatization. Computational models indicate intramolecular hydrogen bonding between O(hydroxyl) and N(pyridine), stabilizing a planar conformation critical for target binding [5]. This synergy of electron donation, steric shielding, and polarity makes the compound a versatile pharmacophore for kinase inhibition or antimicrobial design.
Pyridine derivatives containing dimethylamino groups demonstrate significant potential in combatting pervasive global health issues, as evidenced by clinically successful analogues:
Antidiabetic Applications: Imeglimin, a tetrahydrotriazine derivative with a dimethylamino group, targets mitochondrial dysfunction in type 2 diabetes. It enhances glucose-stimulated insulin secretion (36% increase in β-cell sensitivity), suppresses hepatic gluconeogenesis (80% reduction at 1.5 mmol/L), and improves muscle glucose uptake—addressing three key disease pathophysiologies [4]. This multi-target efficacy suggests that 6-(dimethylamino)-2,4-dimethylpyridin-3-ol could be repurposed for metabolic disorders.
Infectious Disease Management: DMA-containing pyridines like MK-4965 (HIV reverse transcriptase inhibitor) and PF1140 (antiviral 2-pyridone) exploit the dimethylamino group’s ability to penetrate viral capsids or inhibit essential enzymes [5]. The compound’s structural similarity to 3-cyano-4,6-dimethyl-2-pyridone—active against Herpes simplex and Mayaro viruses—supports its potential in emerging viral threats [5].
Antimicrobial Resistance: Derivatives such as 2-amino-3-cyanopyridines exhibit potent activity against drug-resistant bacteria by disrupting cell membrane integrity or inhibiting penicillin-binding proteins [5]. The lipophilic methyl groups in 6-(dimethylamino)-2,4-dimethylpyridin-3-ol may enhance penetration through Gram-negative outer membranes.
Neurodegenerative Disorders: Rivastigmine’s dimethylaminopyridine component facilitates CNS delivery and sustained acetylcholinesterase inhibition, reducing cognitive decline in Alzheimer’s disease [2]. This illustrates how dimethylamino pyridines can be engineered for blood-brain barrier permeation.
These analogues underscore the scaffold’s adaptability in confronting diverse health burdens through targeted delivery, multi-mechanistic action, and resistance mitigation.
Table 3: Therapeutic Applications of Structurally Related Compounds
Therapeutic Area | Compound | Mechanism/Target | Efficacy Highlights |
---|---|---|---|
Type 2 Diabetes | Imeglimin | Mitochondrial function modulation | 36% ↑ β-cell glucose sensitivity [4] |
HIV | MK-4965 | Non-nucleoside reverse transcriptase inhibition | Improved potency against mutant viruses [5] |
Alzheimer’s Disease | Rivastigmine | Acetylcholinesterase inhibition | Brain-selective, sustained activity [2] |
Bacterial Infections | 2-Amino-3-cyanopyridines | Membrane disruption/PBP inhibition | Activity against multidrug-resistant strains [5] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1